2-bromo-N-(3-methylphenyl)benzamide
Overview
Description
2-bromo-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the second position and a 3-methylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.
Amidation: The brominated benzamide is then reacted with 3-methylaniline under suitable conditions to form the desired product. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with the addition of a base to neutralize the generated acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(3-methylphenyl)benzylamine.
Oxidation: Formation of 2-bromo-N-(3-carboxyphenyl)benzamide.
Scientific Research Applications
2-bromo-N-(3-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be utilized in the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the amide group can form hydrogen bonds or halogen bonds with biological macromolecules, influencing their activity and function. The compound’s structure allows it to fit into binding pockets of proteins, modulating their activity through competitive or allosteric inhibition.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylbenzamide: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and selectivity.
2-chloro-N-(3-methylphenyl)benzamide: Substitution of bromine with chlorine, which can alter the compound’s reactivity and biological activity.
N-(3-methylphenyl)benzamide: Absence of the bromine atom, leading to different chemical and biological properties.
Uniqueness
2-bromo-N-(3-methylphenyl)benzamide is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer specific steric and electronic properties. These features can enhance its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQOOOIXHDTVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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